N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a tetrahydroisoquinoline ring, which is a type of heterocyclic compound. Attached to this ring is an acetyl group (a carbon double-bonded to an oxygen and single-bonded to a methyl group). The compound also contains a dimethoxybenzenesulfonamide group, which consists of a benzene ring with two methoxy groups and a sulfonamide group attached.Chemical Reactions Analysis
Without specific experimental data or literature, it’s challenging to provide a detailed analysis of the chemical reactions involving this compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its molecular weight, solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Enzyme Inhibition and Selectivity
Isoquinolinesulfonamides, including compounds structurally related to "N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide," have been identified as potent inhibitors of human carbonic anhydrases (hCAs). These compounds demonstrate selectivity toward therapeutically relevant isozymes, such as those associated with cancer (hCA IX) and neuronal functions (hCA VII). The crystal structure analysis of hCA II in complex with an isoquinolinesulfonamide revealed unique binding modes, offering insights for designing selective inhibitors for targeted enzyme isoforms (Mader et al., 2011).
Organic Synthesis and Chemical Reactions
Isoquinolinesulfonamides have been utilized in various chemical reactions, including Diels–Alder reactions, to produce novel organic compounds. For example, N-sulfonyl substituted aza-ortho-xylylenes, generated from corresponding 1,4-dihydro-2H-3,1-benzoxazin-2-ones, have been employed in Diels–Alder reactions, leading to the synthesis of tetrahydroquinoline and quinoline derivatives. These reactions are noted for their regioselectivity and have been used to create tricyclic compounds through intramolecular Diels–Alder reactions (Consonni et al., 1996).
Antimicrobial and Antitumor Activity
Compounds bearing the tetrahydroisoquinoline moiety have been studied for their antimicrobial and antitumor activities. For instance, novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamides and their oxinates showed significant antimicrobial activity against various bacterial strains and fungi, demonstrating the potential of these compounds in developing new antimicrobial agents (Vanparia et al., 2010).
Neurological and Cognitive Disorders
Research on isoquinolinesulfonamides has extended to neurological and cognitive disorders, with studies investigating their potential as inhibitors for enzymes like acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment. For example, a study on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides demonstrated acetylcholinesterase inhibitory activity, suggesting their utility in developing therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
Mechanism of Action
The mechanism of action of this compound is not clear from the available information.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13(22)21-9-8-14-4-5-16(10-15(14)12-21)20-27(23,24)17-6-7-18(25-2)19(11-17)26-3/h4-7,10-11,20H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFWHZAMNBEPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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